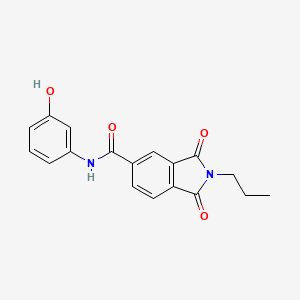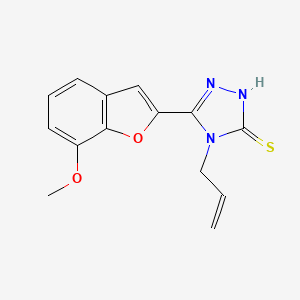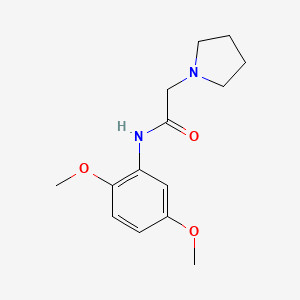
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as HDPC, is a synthetic compound that has been studied for its potential applications in scientific research. HDPC is a member of the isoindoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is not yet fully understood, but it is believed to involve the modulation of oxidative stress and inflammation in the brain. N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases such as arthritis. N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has also been found to have antitumor activity and may have potential in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in scientific research is its relatively low toxicity compared to other compounds. However, its solubility in water is limited, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the potential limitations and drawbacks of using N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in scientific research.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential therapeutic effects of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in these conditions. Additionally, research into the potential anti-inflammatory and antitumor effects of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide may also be of interest.
Synthesemethoden
The synthesis of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide involves a multi-step process that has been described in detail in scientific literature. One commonly used method involves the reaction of 3-hydroxyphenylacetic acid with phthalic anhydride and propionic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-propylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-8-20-17(23)14-7-6-11(9-15(14)18(20)24)16(22)19-12-4-3-5-13(21)10-12/h3-7,9-10,21H,2,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRQDXJBKHSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)
![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)

![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)

![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)


